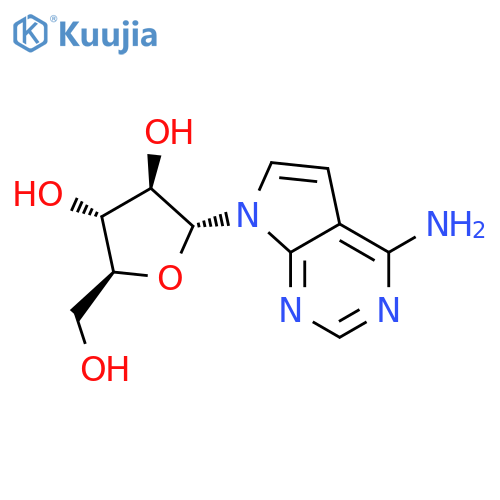

Cas no 69-33-0 (Tubercidin)

Tubercidin 化学的及び物理的性質

名前と識別子

-

- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-

- Tubercidin Trifluoroacetate

- 7-Deazaadenosine

- 7-Deaza-rA

- TUBERCIDIN

- TUBERCIDIN FROM STREPTOMYCES TUBERCIDICUS

- 4-amino-7-(D-ribofuranosyl)-7H-pyrrolo{2,3-d}pyrimidine

- sparsomycina

- Sparsomycine A

- Tubercidine

- Antibiotic XK 101-1

- N7-Deazaadenosine

- NSC 56408

- Sparsamycin A

- U 10071

- Sparsomycin A

- 4-Amino-7-(b-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

- 2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol (Tubercidin)

- NSC-56408

- (2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- 7-beta-D-Ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- BRN 0038498

- U10071

- NCGC00163638-01

- U-10071

- AKOS024464517

- (2R,3R,4S,5R)-2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

- SR-01000765501

- 1pr5

- W-203540

- 2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol(tubercidin)

- UNII-M351LCX45Y

- 4-26-00-01117 (Beilstein Handbook Reference)

- MFCD00056012

- A-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

- 7-beta-CD-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine

- SMR000471894

- Tubercidin, from Streptomyces tubercidicus, ~95%

- SR-01000765501-3

- Q27089034

- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- CHEMBL267099

- 4-amino-7beta-D-ribofuranosyl-7H-pyrrolo[2, 3-d]pyrimidine

- ''2-(4-AMINO-PYRROLO[2,3-D]PYRIMIDIN-7-YL)-5-HYDROXYMETHYL-TETRAHYDRO-FURAN-3,4-DIOL

- 7-.BETA.-D-RIBOFURANOSYL-7H-PYRROLO(2,3-D)PYRIMIDIN-4-AMINE

- SCHEMBL8259

- HDZZVAMISRMYHH-KCGFPETGSA-N

- CS-5578

- cid_6245

- 7-beta-D-Ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-4-amine

- (2R,3R,4S,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol

- 4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine

- AI3-52353

- 7-beta-D-ribofuranosyl-7H-pyrrolo-(2,3-d)pyrimidin-4-amine

- HY-100126

- 2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

- EINECS 200-703-4

- 69-33-0

- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-beta-D-ribofuranosyl-

- BIDD:GT0715

- SKI 26996

- EX-A1062

- AC-32279

- 4-Amino-7-(beta-D-ribofuranosyl)-pyrrolo(2,3-d)pyrimidine

- TUBERCIDIN [MI]

- GTPL4755

- HMS2269L05

- 7-deaza-adenosine

- MLS001074702

- 4-Amino-7-(

- 7beta-D-Ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-4-amine

- CHEBI:48267

- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7beta-D-ribofuranosyl-

- 4-Amino-7beta-D-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine

- DTXSID701018946

- BS-17423

- DB03172

- NS00011706

- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7-beta-D-ribofuranosyl-

- 7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- BDBM50000298

- M351LCX45Y

- 7.beta.-D-Ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-4-amine

- HDZZVAMISRMYHH-UHFFFAOYSA-N

- NS00078824

- 7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

- 2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Adenosine, 7-deaza-

- (2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol

- 7-Deazadenosine

- DTXSID60861614

- 7-.beta.-D-ribofuranosyl-7H-pyrrolo-[2,3-d]pyrimidin-4-amine

- SCHEMBL1652797

- SCHEMBL23982115

- WLN: T56 BN GN INJ FZ I- BT5OTJ CQ DQ E1Q

- B 120121

- 4-Amino-7.beta.-D-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine

- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7.beta.-D-ribofuranosyl-

- Antibiotic 155B2T

- SCHEMBL20418952

- 7H-Pyrrolo(2, 4-amino-7.beta.-D-ribofuranosyl-

- NSC56408

- 4-Amino-7-(.beta.-D-ribofuranosyl)-pyrrolo(2,3-d)pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-.beta.-D-ribofuranosyl-

- 4-Amino-7-.beta.-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine

- MLSMR

- 64526-34-7

- Tubercidin

-

- MDL: MFCD00056012

- インチ: InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1

- InChIKey: HDZZVAMISRMYHH-KCGFPETGSA-N

- ほほえんだ: NC1=C2C(N([C@H]3[C@@H]([C@@H]([C@@H](CO)O3)O)O)C=C2)=NC=N1

計算された属性

- せいみつぶんしりょう: 266.10200

- どういたいしつりょう: 266.10150494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 127

- 疎水性パラメータ計算基準値(XlogP): -1.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色針状結晶

- 密度みつど: 1.90±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 247.8-250 ºC

- ふってん: 409.46°C (rough estimate)

- 屈折率: 1.8340 (estimate)

- ようかいど: 微溶性(6.1 g/l)(25ºC)、

- PSA: 126.65000

- LogP: -0.79380

- マーカー: 13,9875

- ひせんこうど: D17 -67° (50% acetic acid)

- ようかいせい: 水330 ml、メタノール200 ml、エタノール2000 mlに1 g溶解し、アセトン、酢酸エチル、クロロホルム、ベンゼン、石油エーテルに不溶である

Tubercidin セキュリティ情報

- シグナルワード:Danger

- 危害声明: H300

- 警告文: P264-P301+P310

- 危険物輸送番号:UN 3462 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 28

- セキュリティの説明: 36/37/39-45

- 福カードFコード:10

- RTECS番号:UY8870000

-

危険物標識:

- 危険レベル:6.1(a)

- リスク用語:R28

- どくせい:LD50 i.v. in mice: 45 mg/kg (Anzai)

- 包装グループ:Ⅱ

- セキュリティ用語:6.1(a)

- 包装カテゴリ:II

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 包装等級:II

- 危険レベル:6.1(a)

Tubercidin 税関データ

- 税関コード:29419090

Tubercidin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-258322-10mg |

Tubercidin, |

69-33-0 | ≥95% | 10mg |

¥1354.00 | 2023-09-05 | |

| eNovation Chemicals LLC | D513560-10g |

Tubercidin |

69-33-0 | 98% | 10g |

$1080 | 2024-08-03 | |

| eNovation Chemicals LLC | D513560-100g |

Tubercidin |

69-33-0 | 98% | 100g |

$9900 | 2023-05-16 | |

| eNovation Chemicals LLC | Y1106848-1g |

Tubercidin |

69-33-0 | 95% | 1g |

$675 | 2024-07-23 | |

| Ambeed | A118999-5mg |

4-Amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine |

69-33-0 | 98% | 5mg |

$30.0 | 2025-02-19 | |

| Biosynth | ND06290-100 mg |

7-Deazaadenosine |

69-33-0 | 100MG |

2023-01-03 | |||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18000-5mg |

Tubercidin |

69-33-0 | 98% | 5mg |

¥604.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D513560-50g |

Tubercidin |

69-33-0 | 98% | 50g |

$7290 | 2023-05-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MY745-20mg |

Tubercidin |

69-33-0 | 98+% | 20mg |

1171.0CNY | 2021-08-04 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7004-50 mg |

Tubercidin |

69-33-0 | 100.00% | 50mg |

¥2410.00 | 2022-02-28 |

Tubercidin 関連文献

-

Désirée Popadi?,Dipali Mhaindarkar,Mike H. N. Dang Thai,Helen C. Hailes,Silja Mordhorst,Jennifer N. Andexer RSC Chem. Biol. 2021 2 883

-

José M. Ibarra-Soza,Alexi A. Morris,Prasanna Jayalath,Hayden Peacock,Wayne E. Conrad,Michael B. Donald,Mark J. Kurth,Peter A. Beal Org. Biomol. Chem. 2012 10 6491

-

Sara De Ornellas,John M. Slattery,Robert M. Edkins,Andrew Beeby,Christoph G. Baumann,Ian J. S. Fairlamb Org. Biomol. Chem. 2015 13 68

-

José M. Ibarra-Soza,Alexi A. Morris,Prasanna Jayalath,Hayden Peacock,Wayne E. Conrad,Michael B. Donald,Mark J. Kurth,Peter A. Beal Org. Biomol. Chem. 2012 10 6491

-

5. Furanoside–pyranoside isomerization of tubercidin and its 2′-deoxy derivatives: influence of nucleobase and sugar structure on the proton-catalysed reactionFrank Seela,Sabine Menkhoff,Silvia Behrendt J. Chem. Soc. Perkin Trans. 2 1986 525

-

6. Total synthesis of 2′-deoxy-2′-arafluoro-tubercidin, -toyocamycin, -sangivamycin and certain related nucleosidesBirendra K. Bhattacharya,T. Sudhakar Rao,Ganapathi R. Revankar J. Chem. Soc. Perkin Trans. 1 1995 1543

-

Helmut Sigel Chem. Soc. Rev. 2004 33 191

-

Noriko Saito-Tarashima,Hirotaka Kira,Tomoya Wada,Kazuya Miki,Shiho Ide,Naoshi Yamazaki,Akira Matsuda,Noriaki Minakawa Org. Biomol. Chem. 2016 14 11096

-

Désirée Popadi?,Dipali Mhaindarkar,Mike H. N. Dang Thai,Helen C. Hailes,Silja Mordhorst,Jennifer N. Andexer RSC Chem. Biol. 2021 2 883

-

10. Stability of some metal-ion complexes of tubercidin (= 7-deazaadenosine) in aqueous solution. An o-amino group inhibits complexation at N1 of purines!Liang-nian Ji,Nicolas A. Corfù,Helmut Sigel J. Chem. Soc. Dalton Trans. 1991 1367

関連分類

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides Pyrrolopyrimidine nucleosides and nucleotides

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Other Chemical Reagents

Tubercidinに関する追加情報

Recent Advances in Tubercidin (69-33-0) Research: A Comprehensive Review

Tubercidin (CAS: 69-33-0), a naturally occurring adenosine analog, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potent biological activities. Originally isolated from Streptomyces tubercidicus, this nucleoside antibiotic exhibits broad-spectrum antimicrobial and antitumor properties. Recent studies have further elucidated its mechanisms of action and explored its potential applications in targeted therapies. This research brief synthesizes the latest findings on Tubercidin, focusing on its molecular interactions, therapeutic potential, and emerging challenges in clinical translation.

Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) reveal that Tubercidin's 7-deazaadenosine scaffold enables unique binding interactions with RNA polymerases and ATP-dependent enzymes. Researchers at Scripps Research Institute demonstrated that this molecular framework contributes to its selective inhibition of viral replication in RNA viruses, including SARS-CoV-2 variants, through allosteric modulation of RdRp. These findings suggest potential repurposing opportunities for Tubercidin derivatives in antiviral therapy.

In oncology research, a Nature Cancer study (2024) identified Tubercidin as a potent activator of the integrated stress response (ISR) pathway in solid tumors. The compound's ability to induce phosphorylation of eIF2α leads to selective cancer cell apoptosis while sparing normal cells. Notably, combination therapies pairing Tubercidin analogs with immune checkpoint inhibitors showed synergistic effects in murine models of triple-negative breast cancer, with tumor regression rates exceeding 70% in treated cohorts.

The compound's mechanism of action as a protein synthesis inhibitor has been further clarified through cryo-EM studies published in Cell (2023). These high-resolution structural analyses demonstrate how Tubercidin-5'-triphosphate (TTP) competes with ATP in the aminoacylation site of multiple aminoacyl-tRNA synthetases, providing the first atomic-level visualization of its pleiotropic effects on translation machinery. This breakthrough enables rational design of next-generation derivatives with improved target specificity.

Despite these advances, significant challenges remain in Tubercidin's clinical development. A 2024 review in Chemical Reviews highlights pharmacokinetic limitations including rapid deamination by adenosine deaminase and dose-dependent cardiotoxicity. Current research focuses on prodrug strategies and nanoparticle delivery systems to overcome these barriers. The development of 7-substituted Tubercidin analogs with enhanced metabolic stability shows particular promise, with several candidates entering preclinical evaluation.

Emerging applications in epigenetics research have expanded Tubercidin's potential utility. Studies in Nucleic Acids Research (2023) report its use as a chemical probe for studying RNA modification enzymes, particularly those involved in m6A methylation. The compound's ability to inhibit specific methyltransferases while leaving others unaffected makes it a valuable tool for dissecting the complex landscape of epitranscriptomic regulation in disease states.

The synthesis and production of Tubercidin continue to evolve, with a recent ACS Catalysis paper (2024) describing a novel biocatalytic route using engineered purine nucleoside phosphorylases. This green chemistry approach achieves 85% yield with significantly reduced environmental impact compared to traditional synthetic methods, addressing supply chain challenges for research and potential clinical applications.

69-33-0 (Tubercidin) 関連製品

- 40725-89-1(2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol)

- 40627-30-3(7-Deaza-2',3'-dideoxyadenosine)

- 60129-59-1((2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol)

- 866154-96-3(Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)

- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)

- 865247-23-0(ethyl 2-(2Z)-2-(furan-2-carbonyl)imino-6-nitro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2228706-74-7(5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)

- 946257-43-8(N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxamide)

- 2228410-30-6(3-(diethoxymethyl)pentanedioic acid)

- 1261674-22-9(3-cyano-5-fluorobenzaMide)